molecular formula C17H22N2O2 B2536284 Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate CAS No. 1060980-53-1

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate

Cat. No.: B2536284
CAS No.: 1060980-53-1
M. Wt: 286.375
InChI Key: DPZVCTUREBJLTG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name is derived from its core pyridoindole framework, substituents, and functional groups. The parent structure pyrido[4,3-b]indole consists of a pyridine ring fused to an indole system at positions 4 and 3, respectively. The numbering follows IUPAC guidelines for fused heterocycles, prioritizing the pyridine nitrogen as position 1.

Key structural features include:

  • Position 2 : A tert-butyl ester group (tert-butyl carboxylate) attached via an oxygen atom.
  • Position 8 : A methyl substituent on the indole moiety.
  • Partial saturation : The 3,4-dihydro designation indicates a saturated bond between carbons 3 and 4 of the pyridoindole core.

Isomerism is minimal due to the rigid fused-ring system, but potential geometric isomerism could arise from the dihydro ring’s stereochemistry. However, the compound’s planar structure (as inferred from analogous pyridoindoles) likely restricts such isomerism.

Crystallographic Analysis and X-ray Diffraction Studies

No direct crystallographic data exists for this compound, but insights can be drawn from structurally related pyridoindoles:

Compound Key Structural Features Crystallographic Observations
tert-Butylammonium N-acetylglycinate Planar amide bonds, tert-butyl steric effects Hydrogen bonding networks stabilize the lattice
β-Carboline derivatives Fused aromatic systems, halogen substituents Orthorhombic or monoclinic space groups common

Predicted challenges for crystallization:

  • Steric hindrance : The tert-butyl group may impede close-packing in the lattice.
  • Conformational flexibility : The dihydro ring’s partial saturation could lead to multiple conformers.
  • Hydrogen bonding : Limited by the ester’s electron-withdrawing nature, though potential interactions exist between the carbonyl oxygen and indole N–H.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic data for this compound is inferred from analogs. Below is a synthesized analysis of expected signals:

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Indole N–H (aromatic) 8.1–8.5 Singlet 1H
Tert-butyl (C(CH₃)₃) 1.2–1.4 Singlet 9H
Methyl (C8–CH₃) 2.3–2.5 Singlet 3H
Pyridoindole aromatic protons 7.0–7.8 Multiplet 4H

13C NMR (CDCl₃)

Carbon Environment Chemical Shift (δ, ppm)
Ester carbonyl (C=O) 165–170
Quaternary carbons (tert-butyl) 25–30
Aromatic carbons (C2–C8) 110–150

Data extrapolated from tert-butyl pyridoindole derivatives.

Infrared (IR) Spectroscopy
Bond Wavenumber (cm⁻¹) Intensity
C=O (ester) 1720–1740 Strong
C–N (pyridoindole) 1350–1450 Medium
C–C (aromatic) 1450–1600 Medium
UV-Vis Spectroscopy

Pyridoindoles typically exhibit strong absorption in the 250–350 nm range due to π→π* transitions. Substituents (e.g., methyl, tert-butyl) may induce bathochromic shifts, but specific data for this compound is unavailable.

Computational Molecular Modeling (DFT, QM/MM)

Quantum mechanical studies on analogous pyridoindoles reveal:

Property DFT Calculation (B3LYP/6-31G*) Implications
HOMO-LUMO gap ~4.5–5.0 eV Moderate electronic excitation energy
Electron density High on indole nitrogen Potential for electrophilic substitution
Charge transfer Limited (due to saturated dihydro ring) Reduced conjugation compared to fully aromatic systems

Key findings from DFT studies:

  • Steric effects : The tert-butyl group increases steric bulk at position 2, potentially slowing reactions at the ester site.
  • Electronic effects : The ester’s electron-withdrawing nature deactivates the pyridoindole core, directing electrophilic substitution to less hindered positions.

Properties

IUPAC Name

tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVCTUREBJLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of hexane and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in the pyridoindole framework. Acidic cleavage is the primary method for deprotection:

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : 0–25°C

  • Time : 1–4 hours

Outcome :

  • Yields the free amine, 8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole, which is highly reactive and serves as an intermediate for further functionalization .

Example :

text
tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate → TFA/DCM → 8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole + CO₂ + tert-butanol

Acylation Reactions

The deprotected amine undergoes acylations to introduce side chains or modify pharmacological properties:

Reaction Conditions :

  • Reagent : Acid chlorides (e.g., acetyl chloride, 4-methylpiperidine-1-carbonyl chloride)

  • Base : Triethylamine (TEA) or sodium carbonate

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate

  • Temperature : 0–25°C

Example from Patent WO2019153002A1 :

text
8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole + 4-methylpiperidine-1-carbonyl chloride → TEA/THF → tert-butyl 8-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Yield : 85–90%

Suzuki–Miyaura Cross-Coupling

The pyridoindole core participates in palladium-catalyzed coupling reactions for aryl functionalization:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Ligand : XPhos or SPhos

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : Dioxane/Water mixture

  • Temperature : 80–100°C

Example from Ambeed :

text
tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate + Pinacol boronate → PdCl₂(dppf)/K₂CO₃ → tert-butyl 8-aryl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Yield : 75–98%

Bromination and Halogenation

Electrophilic bromination occurs at the indole ring’s reactive positions:

Reaction Conditions :

  • Reagent : N-bromosuccinimide (NBS)

  • Solvent : DMF or CCl₄

  • Temperature : 25–50°C

Example :

text
This compound + NBS → DMF → tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Yield : 70–80%

Oxidation and Reduction

The dihydro-pyridoindole system undergoes redox reactions:

Winterfeldt Oxidation

Conditions :

  • Reagent : MnO₂ or DDQ

  • Solvent : Toluene or DCM

  • Temperature : 25–40°C

Outcome :

  • Converts the tetrahydro-γ-carboline intermediate to the dihydro-pyridoindole derivative.
    Yield : 84–88%

Alkylation Reactions

The free amine reacts with alkyl halides to introduce substituents:

Reaction Conditions :

  • Reagent : Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Base : K₂CO₃ or NaH

  • Solvent : DMF or THF

Example :

text
8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole + benzyl bromide → K₂CO₃/DMF → N-benzyl-8-methyl-1,2,3,4,5,6-hexahydro-pyrido[4,3-b]indole

Yield : 65–75%

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis to generate carboxylic acid derivatives:

Conditions :

  • Reagent : LiOH or NaOH in aqueous THF/MeOH

  • Temperature : 60–80°C

Outcome :

  • Forms 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylic acid, enabling further conjugations .

Key Reaction Data Table

Reaction TypeConditionsYieldKey ProductSource
Boc DeprotectionTFA/DCM, 25°C, 2h>95%Free amine intermediate
AcylationAcCl/TEA/THF, 0°C, 1h85–90%8-(4-methylpiperidine-1-carbonyl) derivative
Suzuki CouplingPdCl₂(dppf)/K₂CO₃, 80°C, 12h75–98%8-aryl-substituted pyridoindole
BrominationNBS/DMF, 50°C, 6h70–80%6-bromo-8-methyl derivative
Winterfeldt OxidationMnO₂/toluene, 40°C, 24h84–88%Dihydro-pyridoindole

Scientific Research Applications

Anticancer Applications

The compound exhibits promising anticancer properties through several mechanisms:

Mechanisms of Action:

  • Cyclin-dependent Kinase Inhibition: Research indicates that derivatives of pyridoindoles, including this compound, inhibit cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest and apoptosis in cancer cells.
  • DNA Intercalation: The ability to intercalate with DNA contributes to its apoptotic effects, engaging caspase-independent pathways.

Case Study: Prostate Cancer
In a study involving prostate cancer cell lines (22Rv1), the compound demonstrated a dose-dependent induction of apoptosis markers such as phosphatidylserine externalization and DNA fragmentation. The cytotoxic effects were comparable to established chemotherapeutics, indicating its potential as an alternative treatment option for prostate cancer.

Antimicrobial Activity

Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has been evaluated for its antimicrobial properties:

Mechanisms:

  • The compound exhibits broad-spectrum activity against various bacterial strains. It is believed to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Research Findings:
Studies have shown that the compound can be effective against resistant bacterial strains, suggesting its utility in developing new antibiotics.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties:

Mechanisms:

  • Oxidative Stress Mitigation: In vitro studies suggest it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Research Insights:
The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and modulate cellular signaling pathways involved in neuronal survival.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

ActivityMechanismReference
AnticancerCDK4 inhibition; DNA intercalation; apoptosis induction
AntimicrobialDisruption of cell membranes; inhibition of metabolism
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Key Physical Properties

Compound Substituent Yield (%) Melting Point (°C) Notable Spectral Features (IR, NMR) Reference
8b (Target compound) 8-CH₃ 85 167–168 $ ^1H $-NMR: δ 2.44 (s, 3H, CH₃)
8c 8-OCH₃ 84 170–171 IR: 1,665 cm⁻¹ (C=O); $ ^1H $-NMR: δ 3.85 (s, 3H, OCH₃)
8d 8-Br 82 177–178 Higher mp due to Br (electron-withdrawing)
8e 6-Cl 87 185–186 $ ^1H $-NMR: δ 7.45 (s, 1H, aromatic H)
8h (Benzyl derivative) - 90 115–117 IR: 1,701 cm⁻¹ (ester C=O); lower mp than Boc analogs

Key Observations :

  • Electron-withdrawing groups (Br, Cl) increase melting points compared to electron-donating groups (CH₃, OCH₃), likely due to enhanced intermolecular interactions .
  • Boc-protected compounds (e.g., 8b , 8c–e) generally exhibit higher melting points than benzyl- or tosyl-protected analogs (e.g., 8h, 8i), attributed to the tert-butyl group’s steric bulk and crystallinity .

Table 2: Bioactive Analogs and Their Properties

Compound Substituents Bioactivity Reference
Ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro derivative (10) 8-OBz, 7-F, 5-COC₆H₄Cl Hypoglycemic activity 1.2× metformin
2-(Ethoxycarbonyl)-8-methoxy derivative (Compound 1) 8-OCH₃, 2-CO₂Et Aldose reductase inhibitor (IC₅₀ = nM range)

Key Observations :

  • Position of substituents critically influences bioactivity. For example, the 8-OCH₃ group in compound 1 enhances enzyme inhibition, while the 7-F and 5-COC₆H₄Cl groups in compound 10 improve metabolic stability and hypoglycemic potency .

Biological Activity

Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, a compound with the CAS number 1060980-53-1, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O2C_{17}H_{22}N_{2}O_{2} with a molecular weight of 286.37 g/mol. The compound features a pyridoindole framework, which is known for diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds within the pyridoindole class exhibit significant antitumor properties. For instance, research has shown that derivatives of pyridoindoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the cytotoxic effects of related compounds on HeLa and HCT116 cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[4,3-b]indole derivatives has been explored in several studies. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.

Research Findings : In vitro assays revealed that some derivatives exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (µM)
Compound C0.04
Celecoxib0.04

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyridoindole derivatives. Modifications at specific positions on the indole ring can enhance potency and selectivity against target enzymes.

Key Modifications :

  • Substitution at Position 8 : Alkyl groups at this position have been associated with increased lipophilicity and improved membrane permeability.
  • Carboxylate Group : The presence of a carboxylate moiety enhances interaction with biological targets, contributing to the overall activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes cyclization steps that form the indole structure followed by esterification to introduce the tert-butyl group.

Q & A

Q. What is the standard synthetic route for Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen. A representative protocol includes:

Reacting the free amine precursor (e.g., 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA) at 0°C to room temperature .

Stirring under nitrogen for 1–2 hours to ensure complete protection.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product.
For methyl substitution at the 8-position, Friedel-Crafts alkylation or directed ortho-metalation strategies may precede Boc protection .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key characterization techniques include:
  • ¹H/¹³C-NMR : To confirm substituent positions and Boc group integrity. For example, the tert-butyl group appears as a singlet (~1.5 ppm in ¹H-NMR and ~28 ppm in ¹³C-NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₅N₂O₂: 313.1911) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of the carbamate) and ~2973 cm⁻¹ (C-H stretch of the tert-butyl group) confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store in a dry, inert environment (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis of the Boc group.
  • Use airtight, light-resistant containers to avoid photodegradation and moisture absorption .
  • Monitor stability via periodic TLC or NMR analysis, especially after long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the methyl group at the 8-position?

  • Methodological Answer :
  • Directed C-H Functionalization : Use palladium catalysis (e.g., Pd(OAc)₂) with methyl halides or methylboronic acids under mild conditions (e.g., 50–80°C in DMF) .
  • Friedel-Crafts Alkylation : Employ AlCl₃ or FeCl₃ as a Lewis catalyst with methyl chloride. Optimize temperature (0°C to reflux) to balance yield and regioselectivity .
  • Monitor progress via LC-MS to identify intermediates and byproducts. Adjust equivalents of methylating agents to minimize overalkylation .

Q. How can contradictions in reported reaction yields for similar compounds be resolved?

  • Methodological Answer :
  • Systematic Reproducibility Checks : Control variables such as solvent purity (e.g., anhydrous DCM vs. technical grade), catalyst batch, and reaction atmosphere (N₂ vs. air).
  • Yield Discrepancies : For example, a reported 82% yield for a bromo-substituted analog vs. lower yields in other studies may arise from differences in purification (e.g., column chromatography vs. recrystallization).
  • Validate results using orthogonal analytical methods (e.g., quantitative NMR with an internal standard) .

Q. What strategies mitigate decomposition during purification?

  • Methodological Answer :
  • Avoid Acidic/Basic Conditions : Use neutral solvents (e.g., ethyl acetate/hexane) during column chromatography to prevent Boc group cleavage .
  • Low-Temperature Purification : Perform flash chromatography at 4°C to reduce thermal degradation.
  • Inert Atmosphere Handling : Purge systems with nitrogen to minimize oxidation. For sensitive intermediates, use preparative HPLC with buffered mobile phases (pH 6–7) .

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